molecular formula C13H15ClN4O2S B5712052 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B5712052
M. Wt: 326.80 g/mol
InChI Key: USEFMMFVOMEEDZ-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide, also known as CTSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest. This compound has also been found to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potential anti-cancer activity. This compound has been found to exhibit anti-cancer activity in various cancer cell lines, which makes it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for research on 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research could focus on the identification of new targets for this compound in cancer cells. Additionally, further studies are needed to determine the toxicity of this compound and its potential side effects. Finally, more research is needed to determine the potential of this compound as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. It is synthesized using a specific method and has been found to have various biochemical and physiological effects. This compound has potential anti-cancer activity and inhibits the activity of HDACs. However, further research is needed to determine the toxicity of this compound and its potential side effects. There are several future directions for research on this compound, including the development of new synthesis methods, the identification of new targets in cancer cells, and the potential use of this compound as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 4-chlorobenzyl alcohol with ethyl 4-amino-1,2,4-triazole-3-carboxylate, followed by the addition of thioacetic acid. This process results in the formation of this compound. The purity and yield of this compound can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-2-18-12(16-17-13(18)21-8-11(15)19)7-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFMMFVOMEEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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